Welcome to the BenchChem Online Store!
molecular formula C13H20N2O2 B8337641 2-Diethylamino-6-methylisonicotinic acid ethyl ester

2-Diethylamino-6-methylisonicotinic acid ethyl ester

Cat. No. B8337641
M. Wt: 236.31 g/mol
InChI Key: FMFLUAFZXCEQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598208B2

Procedure details

To a solution of 2-chloro-6-diethylamino-isonicotinic acid ethyl ester (10.1 g, 31.6 mmol) in dioxane (120 mL), Pd(dppf) (262 mg, 0.322 mmol) is added. MeZnCl (8.40 g, 72.4 mmol) is added dropwise to the mixture before it is stirred at 75° C. for 18 h. The mixture is carefully diluted with water, then extracted with EA. The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 2-diethylamino-6-methyl-isonicotinic acid ethyl ester (6.39 g, containing some methyl ester) as a pale yellow oil; LC-MS: tR=0.70 min, [M+H]+=237.11.
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dppf)
Quantity
262 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[C:5]1[CH:10]=[C:9]([N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])[N:8]=[C:7](Cl)[CH:6]=1)[CH3:2].[CH3:18][Zn]Cl>O1CCOCC1.O>[CH2:1]([O:3][C:4](=[O:17])[C:5]1[CH:6]=[C:7]([CH3:18])[N:8]=[C:9]([N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])[CH:10]=1)[CH3:2]

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC(=C1)N(CC)CC)Cl)=O
Name
Pd(dppf)
Quantity
262 mg
Type
reactant
Smiles
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
C[Zn]Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
is stirred at 75° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts are dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with heptane:EA 9:1

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=NC(=C1)C)N(CC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.